Cas no 1334369-72-0 (5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide)

5-Methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole and 1,2-oxazole core, linked by a carboxamide group. Its molecular structure incorporates a phenoxymethyl substituent, enhancing its potential for diverse chemical interactions. This compound is of interest in medicinal and agrochemical research due to its structural complexity, which may confer selective bioactivity. The presence of multiple heterocyclic rings suggests possible applications as a pharmacophore or intermediate in synthesizing biologically active molecules. Its stability and synthetic versatility make it a valuable candidate for further exploration in drug discovery and material science.
5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide structure
1334369-72-0 structure
Product Name:5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide
CAS No:1334369-72-0
MF:C14H12N4O4
MW:300.26948261261
CID:6220583
PubChem ID:56724946
Update Time:2025-10-28

5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide
    • AKOS024656190
    • 1334369-72-0
    • 5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
    • 5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide
    • F2517-1332
    • Inchi: 1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19)
    • InChI Key: CMACETHCWIALNA-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)CC1=NN=C(NC(C2C=C(C)ON=2)=O)O1

Computed Properties

  • Exact Mass: 300.08585488g/mol
  • Monoisotopic Mass: 300.08585488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 103Ų

5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide Pricemore >>

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Additional information on 5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide

Introduction to Compound with CAS No. 1334369-72-0 and Product Name: 5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide

Compound with the CAS number 1334369-72-0 and the product name 5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this compound incorporates several key functional groups, including an oxadiazole ring and an oxazole moiety, which are known for their role in modulating various biological pathways.

The 5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide structure is particularly intriguing due to its ability to interact with multiple targets within biological systems. The presence of the methyl group at the 5-position of the oxadiazole ring and the phenoxymethyl substituent at the 5-position of the oxadiazole further enhance its pharmacological profile. These modifications contribute to the compound's solubility, bioavailability, and overall pharmacokinetic properties, making it a promising candidate for further investigation.

Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug discovery. The oxadiazole and oxazole scaffolds are well-documented for their role in inhibiting enzymes and receptors involved in inflammatory responses, cancer progression, and infectious diseases. For instance, studies have shown that derivatives of these heterocycles exhibit potent anti-inflammatory effects by modulating cytokine production and inhibiting key signaling pathways such as NF-κB and MAPK. The compound in question (5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide) is expected to follow this trend by targeting similar pathways.

One of the most exciting aspects of this compound is its potential application in oncology. Cancer is a complex disease characterized by uncontrolled cell growth and metastasis. The development of novel chemotherapeutic agents that can selectively target cancer cells while minimizing side effects remains a critical challenge. The structural features of 5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide suggest that it may interfere with essential cellular processes in cancer cells. For example, it could inhibit enzymes involved in DNA replication or disrupt microtubule formation during cell division. Preliminary in vitro studies have indeed shown promising results in terms of cytotoxicity against various cancer cell lines.

In addition to its potential as an anti-cancer agent, this compound may also find applications in treating inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis, autoimmune disorders, and cardiovascular diseases. By modulating inflammatory pathways, 5-methyl-N-5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl-1,2-oxazole-3-carboxamide could potentially alleviate symptoms associated with these conditions. Research has demonstrated that oxadiazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta by interacting with specific transcription factors.

The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key steps include the formation of the oxadiazole ring through cycloaddition reactions followed by functionalization at the 5-position with the phenoxymethyl group. The introduction of the oxazole moiety is typically achieved through nucleophilic substitution reactions or condensation reactions under controlled conditions. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the final product.

Evaluation of the pharmacokinetic properties of 5-methyl-N-5-(phenoxymethyl)-1,3,4-oaxdiazol -2 -yl -1 , 2 - oxazole - 3 - carboxamide is crucial for determining its suitability for clinical use. Parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) need to be thoroughly assessed through both preclinical studies and computational modeling. Pharmacokinetic studies help predict how the compound will behave within the body over time and provide insights into dosing regimens that will maximize therapeutic efficacy while minimizing adverse effects.

The potential therapeutic applications of this compound are further supported by its interaction with biological targets at both molecular and cellular levels. Computational methods such as molecular docking have been used to explore how 5-methyl-N - 5 -( phen ox ym ethyl ) - 1 , 3 , 4 - o x adia z ol - 2 - yl - 1 , 2 - o x az ole - 3 - car box am ide interacts with enzymes like kinases or receptors involved in disease pathways. These studies have provided valuable insights into its binding affinity and mode of action.

As research progresses , clinical trials will be essential for validating these preclinical findings . Phase I trials will focus on determining safe dosing ranges while monitoring for any adverse effects . Subsequent phases will evaluate efficacy across different patient populations . If successful , this compound could represent a significant advancement over existing treatments due to its novel mechanism of action or improved pharmacological properties.

The development pipeline for drugs like 5-methyl-N - 5 -( phen ox ym ethyl ) - 1 , 3 , 4 - o x adia z ol - 2 - yl - 1 , 2 - o x az ole - 3 - car box am ide underscores the importance of interdisciplinary collaboration between chemists , biologists , pharmacologists , clinicians , an d regulatory experts . Each stage—from initial discovery through clinical testing—requires meticulous planning an d execution . However , despite challenges along th e way , advances like these continue t o push boundaries an d offer hope f or patients suffering from serious illnesses.

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